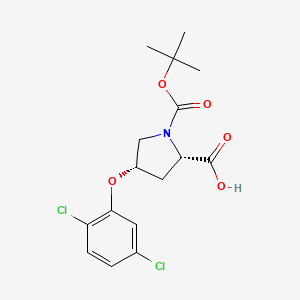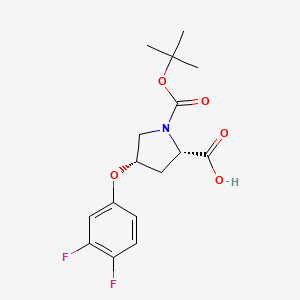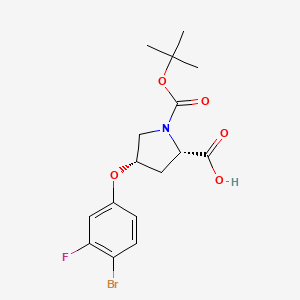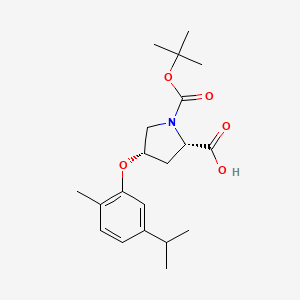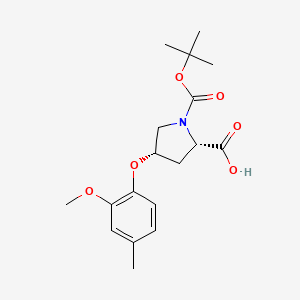
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Cl2NO5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Behavior
The sorption behavior of related phenoxy herbicides, such as 2,4-D, in soil and aquatic environments provides insights into the environmental fate of similar compounds. These substances interact with soil organic matter and minerals, impacting their mobility and degradation in natural ecosystems. Studies have indicated that soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption of phenoxy herbicides, suggesting similar interactions for related compounds (Werner et al., 2012).
Wastewater Treatment and Removal
The treatment of wastewater from the pesticide industry, which may contain compounds like 2,4-D and its derivatives, highlights methods for removing toxic pollutants. Biological processes and activated carbon have been shown to effectively reduce the concentration of such compounds in effluents, potentially applicable to related chemicals (Goodwin et al., 2018).
Antioxidant and Biological Activities
The study of synthetic phenolic antioxidants, which include compounds structurally similar to the subject chemical, sheds light on their occurrence, fate, and toxicity in various environments, including human exposure. These compounds, due to their phenolic structure, have been found to possess antioxidant properties and are present in many consumer products. The environmental and human health implications of such antioxidants, including their potential toxicity and endocrine-disrupting effects, are relevant to the broader understanding of phenolic compounds' impacts (Liu & Mabury, 2020).
Conjugation and Bioactivity Enhancement
Research on p-Coumaric acid and its conjugates, including those with phenolic structures, demonstrates how conjugation can enhance biological activities. These findings suggest that modifications to the phenolic core structure, as seen in the subject compound, could influence its bioactivity and potential applications in medicinal and industrial contexts (Pei et al., 2016).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(2,3-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-9(7-11(19)14(20)21)23-12-6-4-5-10(17)13(12)18/h4-6,9,11H,7-8H2,1-3H3,(H,20,21)/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBGHADVWKHSS-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



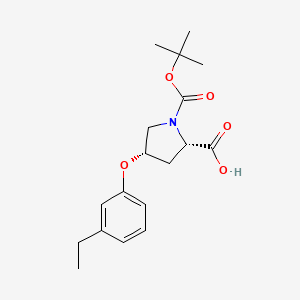
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099574.png)
![(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099579.png)
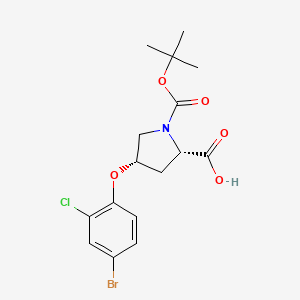
![(2S,4S)-4-([1,1'-Biphenyl]-4-yloxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099585.png)

